molecular formula C19H18O5 B12412532 Miaosporone A

Miaosporone A

Cat. No.: B12412532
M. Wt: 326.3 g/mol
InChI Key: IDOWIDKROXUFMT-NRXGSXMXSA-N
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Description

Miaosporone A is an angucyclic quinone that exhibits significant biological activities. It is known for its antimalarial activity against Plasmodium falciparum K1 and antibacterial activity against Mycobacterium tuberculosis. Additionally, this compound displays cytotoxic activities against both cancerous (MCF-7 and NCI-H187) and nonmalignant (Vero) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Miaosporone A is typically isolated from the terrestrial actinomycete Actinomadura miaoliensis. The isolation process involves culturing the actinomycete, followed by extraction and purification using chromatographic techniques.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Miaosporone A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Miaosporone A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying quinone chemistry and its derivatives.

    Biology: Investigated for its biological activities, including antimalarial, antibacterial, and cytotoxic properties.

    Medicine: Explored as a potential therapeutic agent for treating malaria, tuberculosis, and certain cancers.

Mechanism of Action

Miaosporone A exerts its effects through multiple mechanisms:

    Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with its metabolic pathways.

    Antibacterial Activity: Disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.

    Cytotoxic Activity: Induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function

Comparison with Similar Compounds

Miaosporone A is part of a family of angucyclic quinones, which includes compounds such as:

    Miaosporone B to H: These compounds share similar structures and biological activities but differ in their specific functional groups and potency.

    8-Hydroxy-3-methylbenz[a]anthraquinone: Another angucyclic quinone with similar antibacterial and cytotoxic properties.

    Tetrangulol: Exhibits similar biological activities but with different structural features

This compound stands out due to its potent antimalarial and antibacterial activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Miaosporone A is a biologically active compound classified as an angucyclic quinone, primarily isolated from the terrestrial actinomycete Actinomadura miaoliensis. This compound has garnered attention for its diverse biological activities, including antimalarial, antibacterial, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique angucyclic structure, which contributes to its biological activity. The compound's molecular formula is C₁₅H₁₀O₃, and it exhibits a distinctive quinone functional group that plays a crucial role in its interaction with biological targets.

1. Antimalarial Activity

This compound has demonstrated significant antimalarial activity against Plasmodium falciparum, with an IC₅₀ value of 2.5 μM. This efficacy suggests that this compound interferes with the metabolic pathways of the malaria parasite, inhibiting its growth and proliferation .

2. Antibacterial Activity

The compound also exhibits potent antibacterial properties against Mycobacterium tuberculosis, with an IC₅₀ value of 2.4 μM. This activity is attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death .

3. Cytotoxic Activity

This compound has shown cytotoxic effects on both cancerous and nonmalignant cell lines. It induces apoptosis in cancer cells, specifically MCF-7 (breast cancer) and NCI-H187 (lung cancer), while also affecting Vero cells (nonmalignant). The cytotoxicity is linked to the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimalarial Mechanism : Inhibition of metabolic pathways in Plasmodium falciparum.
  • Antibacterial Mechanism : Disruption of cell wall synthesis in Mycobacterium tuberculosis.
  • Cytotoxic Mechanism : Induction of apoptosis through ROS generation and mitochondrial disruption.

Comparative Analysis with Similar Compounds

This compound belongs to a family of angucyclic quinones, which includes several structurally related compounds. Below is a comparison table highlighting key similarities and differences in biological activity among selected angucyclic quinones.

Compound NameAntimalarial Activity (IC₅₀ μM)Antibacterial Activity (IC₅₀ μM)Cytotoxic Activity (IC₅₀ μM)
This compound2.52.4Varies by cell line
Miaosporone BNot reportedNot reportedNot reported
TetrangulolNot reportedSimilar potencyModerate
8-Hydroxy-3-methylbenz[a]anthraquinoneNot reportedModerateHigh

Case Studies

Several studies have evaluated the efficacy of this compound in various contexts:

  • Study on Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of Plasmodium falciparum, making it a candidate for further development as an antimalarial agent .
  • Antibacterial Study : Research indicated that this compound's antibacterial properties were effective against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects, this compound was found to induce apoptosis in cancer cell lines through ROS-mediated pathways, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(1R,4aS,12bS)-1,4a,8-trihydroxy-3-methyl-4,5,6,12b-tetrahydro-1H-benzo[a]anthracene-7,12-dione

InChI

InChI=1S/C19H18O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,7,13,16,20-21,24H,5-6,8H2,1H3/t13-,16-,19+/m1/s1

InChI Key

IDOWIDKROXUFMT-NRXGSXMXSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]2C3=C(CC[C@@]2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O

Canonical SMILES

CC1=CC(C2C3=C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O

Origin of Product

United States

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